Tetramethyl 6'-[(1,3-benzothiazol-2-yloxy)acetyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
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Overview
Description
Tetramethyl 6’-[(1,3-benzothiazol-2-yloxy)acetyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of Tetramethyl 6’-[(1,3-benzothiazol-2-yloxy)acetyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves several stepsThe final step involves the esterification of the carboxyl groups to form the tetramethyl ester .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of sulfur atoms in the dithiole ring makes it susceptible to oxidation reactions.
Reduction: The quinoline moiety can undergo reduction under appropriate conditions.
Scientific Research Applications
Tetramethyl 6’-[(1,3-benzothiazol-2-yloxy)acetyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives have shown potential as inhibitors of certain enzymes.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Tetramethyl 6’-[(1,3-benzothiazol-2-yloxy)acetyl]-5’,5’,8’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with enzymes, inhibiting their activity. The quinoline ring can intercalate with DNA, affecting its replication and transcription .
Comparison with Similar Compounds
Similar compounds include:
Tetramethyl acetyloctahydronaphthalenes: These compounds are used as fragrances and have a different set of applications compared to the compound .
Benzothiazole derivatives: These compounds share the benzothiazole moiety and are used in various applications, including as antimicrobial agents.
Quinoline derivatives: These compounds are known for their antimalarial properties and are used in the treatment of various diseases.
Properties
Molecular Formula |
C35H32N2O10S4 |
---|---|
Molecular Weight |
768.9 g/mol |
IUPAC Name |
tetramethyl 6'-[2-(1,3-benzothiazol-2-yloxy)acetyl]-5',5',8',9'-tetramethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C35H32N2O10S4/c1-16-13-18-20(14-17(16)2)37(22(38)15-47-33-36-19-11-9-10-12-21(19)48-33)34(3,4)28-23(18)35(24(29(39)43-5)25(49-28)30(40)44-6)50-26(31(41)45-7)27(51-35)32(42)46-8/h9-14H,15H2,1-8H3 |
InChI Key |
JMSOLVLHZYCDFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(C3=C2C4(C(=C(S3)C(=O)OC)C(=O)OC)SC(=C(S4)C(=O)OC)C(=O)OC)(C)C)C(=O)COC5=NC6=CC=CC=C6S5 |
Origin of Product |
United States |
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